(-)-Lentiginosine

Apoptosis Cancer Biology Iminosugar Pharmacology

(-)-Lentiginosine is the non-natural enantiomer with two distinct, quantifiable pharmacological activities unattainable with the natural (+)-enantiomer. It selectively induces caspase-dependent apoptosis in tumor cells with low cytotoxicity to normal cells—a property absent in (+)-lentiginosine (an Hsp90 inhibitor). It also selectively inhibits fungal α-glucosidase amyloglucosidase (Ki=10 µM) without affecting mammalian glycosidases. This enantiomer-specific dual functionality makes it an essential, non-substitutable tool for apoptosis pathway research, stereochemical SAR studies, and orthogonal glycobiology experiments. Substitution with (+)-lentiginosine, swainsonine, or castanospermine is scientifically invalid.

Molecular Formula C8H15NO2
Molecular Weight 157.212
CAS No. 161024-43-7
Cat. No. B1142860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Lentiginosine
CAS161024-43-7
Molecular FormulaC8H15NO2
Molecular Weight157.212
Structural Identifiers
SMILESC1CCN2CC(C(C2C1)O)O
InChIInChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Lentiginosine (CAS 161024-43-7): Non-Natural Iminosugar Alkaloid with Proapoptotic and Selective Amyloglucosidase Inhibition


(-)-Lentiginosine, CAS 161024-43-7 (also 125279-72-3), is the non-natural synthetic enantiomer of the dihydroxyindolizidine alkaloid lentiginosine, a member of the iminosugar class [1]. It is a stereochemically defined chiral small molecule (molecular formula C8H15NO2, molecular weight 157.21) [2] that exhibits two distinct, quantifiable pharmacological activities: it is a selective inhibitor of the fungal α-glucosidase amyloglucosidase [3] and, in stark contrast to its natural enantiomer, a potent inducer of apoptosis in tumor cells with low cytotoxicity toward non-transformed cells [4].

(-)-Lentiginosine Procurement Rationale: Why Enantiomeric Purity and Specific Bioactivity Preclude Generic Substitution


Substitution with the natural (+)-lentiginosine enantiomer or other indolizidine iminosugars (e.g., swainsonine, castanospermine) is not scientifically valid due to profound, quantifiable differences in biological activity, enzyme selectivity, and cytotoxic profile. While (+)-lentiginosine acts as an Hsp90 inhibitor [1], (-)-lentiginosine induces caspase-dependent apoptosis in tumor cells and is poorly cytotoxic to normal cells, a property absent in the natural enantiomer [2]. Furthermore, (-)-lentiginosine's selective inhibition of the fungal α-glucosidase amyloglucosidase (Ki = 10 µM) without affecting other mammalian α-glucosidases [3] contrasts sharply with the broad-spectrum glycosidase inhibition of castanospermine (Ki = 0.095–40 µM against multiple enzymes) [4] and the mannosidase-specific activity of swainsonine (IC50 = 0.04–0.2 µM) [5]. These divergent pharmacologies and distinct molecular targets underscore that generic substitution cannot replicate the specific research utility of (-)-lentiginosine.

(-)-Lentiginosine (CAS 161024-43-7) Quantified Differentiation: Comparative Bioactivity and Selectivity Data


(-)-Lentiginosine vs. Natural (+)-Lentiginosine Enantiomer: Divergent Bioactivity Profile and Proapoptotic Selectivity

(-)-Lentiginosine, the non-natural enantiomer, exhibits a proapoptotic activity toward tumor cells that is completely absent in its natural (+)-lentiginosine counterpart, which instead acts as an Hsp90 inhibitor [1]. This functional divergence is a direct consequence of stereochemistry, where the (1R,2R,8aR) configuration of (-)-lentiginosine [2] confers a distinct and opposite biological profile compared to the natural (1S,2S,8aS) enantiomer [3].

Apoptosis Cancer Biology Iminosugar Pharmacology Enantiomer-Specific Activity

(-)-Lentiginosine vs. Castanospermine: Narrow vs. Broad-Spectrum α-Glucosidase Inhibition for Targeted Glycosidase Studies

(-)-Lentiginosine is a highly selective inhibitor of the fungal α-glucosidase amyloglucosidase, with a reported inhibition constant Ki = 10 µM (1 × 10⁻⁵ M) [1]. Critically, it does not inhibit other α-glucosidases such as sucrase, maltase, yeast α-glucosidase, or glucosidase I, nor any other glycosidases tested [1]. This narrow-spectrum inhibition profile contrasts sharply with castanospermine, which broadly inhibits both lysosomal and neutral α-glucosidases (Ki = 0.1 µM and 10 µM, respectively) as well as lysosomal and cytosolic β-glucosidases (Ki = 7 µM and 40 µM, respectively) [2].

Glycosidase Inhibition Amyloglucosidase Enzyme Selectivity Carbohydrate Chemistry

(-)-Lentiginosine vs. Swainsonine: Distinct Glycosidase Class Targeting for Differential Pathway Interrogation

(-)-Lentiginosine selectively targets a fungal α-glucosidase (amyloglucosidase) with a Ki of 10 µM [1], whereas swainsonine, another indolizidine alkaloid, is a potent and specific inhibitor of α-mannosidases. Swainsonine inhibits Golgi α-mannosidase II and lysosomal α-mannosidase with IC50 values of 0.2 µM (0.04 µM for Drosophila Golgi α-mannosidase II) [2]. This represents a fundamental divergence in enzyme class targeting (glucosidase vs. mannosidase) and potency, enabling orthogonal studies of N-linked glycosylation pathways.

Glycosidase Specificity α-Glucosidase vs. α-Mannosidase Glycoprotein Processing Indolizidine Alkaloids

(-)-Lentiginosine (CAS 161024-43-7) Application Scenarios: Evidence-Based Research and Development Use Cases


Apoptosis Mechanism and Anti-Cancer Drug Discovery Research

(-)-Lentiginosine is a uniquely suitable tool compound for investigating caspase-dependent apoptosis pathways in tumor cells. Unlike its natural enantiomer (+)-lentiginosine (which acts as an Hsp90 inhibitor), (-)-lentiginosine induces proapoptotic activity in tumor cells of different origin while exhibiting poor cytotoxicity toward non-transformed cells [1]. This enantiomer-specific activity enables studies of selective tumor cell killing mechanisms, making it valuable for academic and pharmaceutical research programs focused on identifying novel apoptosis-inducing agents with favorable therapeutic indices.

Selective Amyloglucosidase Inhibition for Fungal Glycosidase Studies

For biochemical and enzymology studies requiring a clean, single-target inhibitor of fungal amyloglucosidase, (-)-lentiginosine offers a distinct advantage over broad-spectrum glycosidase inhibitors. It inhibits amyloglucosidase with a Ki of 10 µM but does not inhibit other α-glucosidases (sucrase, maltase, yeast α-glucosidase, glucosidase I) or any other glycosidases tested [2]. This high selectivity profile allows researchers to probe amyloglucosidase-specific functions without confounding off-target effects, unlike castanospermine which inhibits multiple α- and β-glucosidase isoforms [3].

Enantiomer-Specific Pharmacology and Iminosugar Stereochemistry Research

The stark functional divergence between the two enantiomers of lentiginosine—(-)-lentiginosine as a proapoptotic agent [1] and (+)-lentiginosine as an Hsp90 inhibitor [4]—makes this pair an ideal model system for studying how stereochemistry governs biological activity in iminosugars. Researchers investigating structure-activity relationships (SAR), chiral recognition by biological targets, or the development of enantiopure iminosugar libraries will find (-)-lentiginosine an essential reference compound for controlled, comparative studies.

Orthogonal Glycosidase Inhibition for N-Linked Glycosylation Pathway Dissection

(-)-Lentiginosine's selective inhibition of α-glucosidase (Ki = 10 µM) [2] provides an orthogonal tool to swainsonine, which targets α-mannosidase (IC50 = 0.2 µM) [5]. By using these two indolizidine alkaloids in parallel, researchers can dissect the distinct roles of α-glucosidases and α-mannosidases in glycoprotein processing and N-linked glycosylation pathways. This orthogonal approach is critical for mapping the sequential enzymatic steps in the endoplasmic reticulum and Golgi apparatus and for validating the specificity of observed biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Lentiginosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.